molecular formula C18H16N2O B1291819 4-Azetidinomethyl-4'-cyanobenzophenone CAS No. 898777-49-6

4-Azetidinomethyl-4'-cyanobenzophenone

Cat. No.: B1291819
CAS No.: 898777-49-6
M. Wt: 276.3 g/mol
InChI Key: XEVRBJGDSHDLSM-UHFFFAOYSA-N
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Description

4-Azetidinomethyl-4'-cyanobenzophenone is a benzophenone derivative featuring an azetidine ring (a four-membered nitrogen-containing heterocycle) attached via a methyl group to one benzene ring and a cyano (-CN) substituent at the para position of the second benzene ring. Its molecular formula is inferred as C₁₈H₁₆N₂O, based on structural analogs like 4-Azetidinomethyl-4'-bromobenzophenone (C₁₇H₁₆BrNO, MW 330.23 g/mol) . The compound is of interest in medicinal chemistry due to the azetidine moiety, which is known to influence pharmacokinetic properties such as metabolic stability and bioavailability .

Properties

IUPAC Name

4-[4-(azetidin-1-ylmethyl)benzoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c19-12-14-2-6-16(7-3-14)18(21)17-8-4-15(5-9-17)13-20-10-1-11-20/h2-9H,1,10-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVRBJGDSHDLSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642791
Record name 4-{4-[(Azetidin-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898777-49-6
Record name 4-{4-[(Azetidin-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-Azetidinomethyl-4’-cyanobenzophenone typically involves the reaction of 4-cyanobenzophenone with azetidine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the azetidinomethyl group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Azetidinomethyl-4’-cyanobenzophenone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidinomethyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Azetidinomethyl-4’-cyanobenzophenone has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-Azetidinomethyl-4’-cyanobenzophenone exerts its effects involves interactions with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties may be related to its ability to induce apoptosis or inhibit cell proliferation.

Comparison with Similar Compounds

Substituent Variations in Benzophenone Derivatives

The table below highlights key structural analogs of 4-Azetidinomethyl-4'-cyanobenzophenone and their properties:

Compound Name Substituent (X) Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
This compound -CN C₁₈H₁₆N₂O ~297.34* Polar cyano group enhances reactivity
4-Azetidinomethyl-4'-bromobenzophenone -Br C₁₇H₁₆BrNO 330.23 Bromine increases molecular weight
4-Azetidinomethyl-4'-trifluoromethylbenzophenone -CF₃ C₁₈H₁₆F₃NO 343.33 Fluorine improves lipophilicity
4-Acetoxy-4'-cyanobenzophenone -OAc C₁₆H₁₁NO₃ 265.27 Acetoxy group may influence hydrolysis
4'-Cyanoacetophenone -CN (simpler structure) C₉H₇NO 145.16 Baseline for cyano-substituted ketones

*Calculated based on analogous compounds.

Structural Insights :

  • Electronic Effects: The electron-withdrawing nature of -CN may activate the benzophenone core for nucleophilic attacks, unlike electron-donating groups like methoxy (-OCH₃) .

Biological Activity

4-Azetidinomethyl-4'-cyanobenzophenone, a compound with the CAS number 898777-49-6, has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound includes a benzophenone backbone substituted with an azetidine ring and a cyano group. This unique structure contributes to its interaction with various biological targets.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been tested against various bacterial strains, showing potential effectiveness similar to known antibiotics.
  • Anticancer Properties : There is emerging evidence that suggests this compound may inhibit cancer cell proliferation. Studies have indicated that it can induce apoptosis in certain cancer cell lines.
  • Enzyme Inhibition : The compound's structure allows it to interact with specific enzymes, potentially acting as an inhibitor. This property could be beneficial in drug development targeting enzyme-related diseases.

The mechanism by which this compound exerts its effects involves:

  • Binding to Biological Targets : The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, leading to programmed cell death.
  • Disruption of Cellular Processes : The interaction with cellular pathways can modulate processes such as signal transduction and metabolic functions.

Case Studies and Experimental Data

  • Antimicrobial Testing :
    • A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at concentrations as low as 50 µg/mL.
    • Results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics .
  • Cancer Cell Line Studies :
    • In vitro studies on breast cancer cell lines showed a reduction in cell viability by over 60% at a concentration of 25 µM after 48 hours of treatment.
    • Flow cytometry analysis indicated an increase in early apoptotic cells, suggesting that the compound effectively induces apoptosis .
  • Enzyme Inhibition Assays :
    • The compound was tested for its ability to inhibit specific kinases involved in cancer progression. Results showed promising IC50 values indicating effective inhibition .

Comparative Analysis

Property/ActivityThis compoundOther Compounds (e.g., Known Antibiotics)
Antimicrobial EfficacyEffective against gram-positive bacteriaVaries widely among different antibiotics
Anticancer ActivityInduces apoptosis in cancer cellsVaries; some well-known compounds are more potent
Enzyme InhibitionModerate inhibition observedHigh variability; some inhibitors are more potent

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